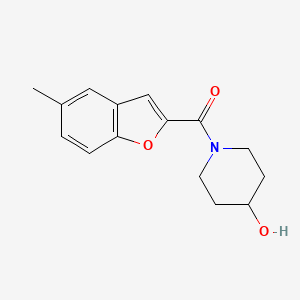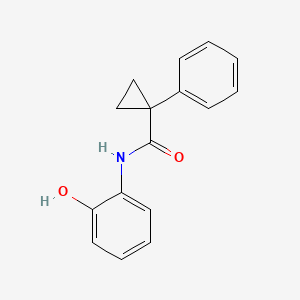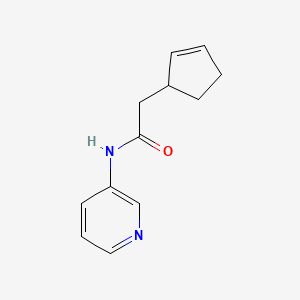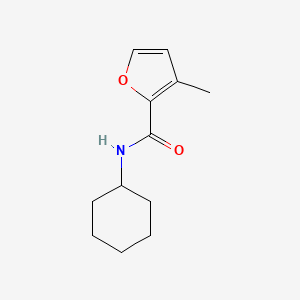
(4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone, also known as HMBM, is a synthetic compound that has been the subject of research in the field of medicinal chemistry. It is a potential drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It also has antioxidant properties that help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
(4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce oxidative stress and inflammation in the brain, and protect neurons from damage. (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone has also been shown to have anti-inflammatory effects and to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. It also has a relatively low toxicity profile, which makes it a safer alternative to other drugs that are used in cancer and neurodegenerative disease research. However, one limitation is that (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several potential future directions for research on (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone. One area of interest is the development of (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone derivatives that may have improved efficacy and safety profiles. Another area of interest is the investigation of (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone in humans.
Méthodes De Synthèse
(4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone can be synthesized using a multi-step process that involves the reaction of 1-(4-hydroxypiperidin-1-yl)propan-2-one with 5-methyl-2-nitrobenzoic acid, followed by reduction and cyclization. The final product is obtained through purification and isolation using column chromatography.
Applications De Recherche Scientifique
(4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone has been the subject of several scientific studies due to its potential therapeutic applications. One study found that (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone exhibited anti-cancer activity by inducing apoptosis in cancer cells. Another study showed that (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone had neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(4-hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10-2-3-13-11(8-10)9-14(19-13)15(18)16-6-4-12(17)5-7-16/h2-3,8-9,12,17H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXXTXJHFKANTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)C(=O)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(5-methylfuran-2-yl)ethyl]oxolane-2-carboxamide](/img/structure/B7565428.png)


![ethyl (Z)-2-cyano-3-[4-[[1-(2-methoxyethyl)-6-oxopyridazine-3-carbonyl]amino]phenyl]prop-2-enoate](/img/structure/B7565440.png)
![1,1,3-trioxo-2-propan-2-yl-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)-1,2-benzothiazole-6-carboxamide](/img/structure/B7565444.png)
![N-cyclopropyl-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide](/img/structure/B7565452.png)
![4-[2-(3-hydroxypiperidin-1-yl)-2-oxoethyl]-2H-phthalazin-1-one](/img/structure/B7565453.png)




![2-[2-(2,6-difluorophenyl)-2-hydroxyethyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione](/img/structure/B7565499.png)

![2-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7565529.png)